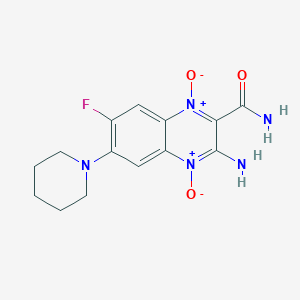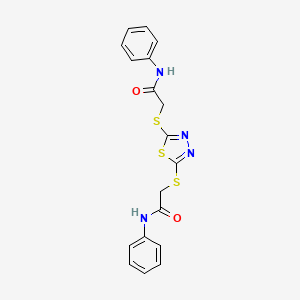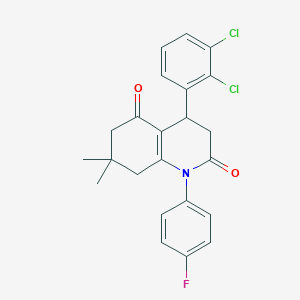![molecular formula C19H16F3N5O2 B11498709 N,1-dibenzyl-5-[(trifluoroacetyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11498709.png)
N,1-dibenzyl-5-[(trifluoroacetyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-DIBENZYL-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a trifluoroacetamido group, which is known for its electron-withdrawing properties, and a carboxamide group, which is a common functional group in organic chemistry.
Preparation Methods
The synthesis of N,1-DIBENZYL-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group can be introduced through a nucleophilic substitution reaction, where a trifluoroacetyl chloride reacts with an amine group.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid reacts with an amine in the presence of a coupling agent such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
N,1-DIBENZYL-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products of oxidation would depend on the specific conditions used.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Reduction typically targets the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetamido group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Scientific Research Applications
N,1-DIBENZYL-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, as the triazole ring is known to interact with various biological targets.
Industry: The compound can be used in the development of new materials, particularly those with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N,1-DIBENZYL-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and other proteins, potentially inhibiting their activity. The trifluoroacetamido group can enhance the compound’s binding affinity through electron-withdrawing effects, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N,1-DIBENZYL-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simple triazole compound without additional functional groups. It is less versatile in terms of chemical reactivity compared to N,1-DIBENZYL-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE.
Benzyltriazole: A triazole compound with a benzyl group. It shares some structural similarities but lacks the trifluoroacetamido and carboxamide groups, making it less reactive in certain contexts.
Trifluoromethyltriazole: A triazole compound with a trifluoromethyl group. It has similar electron-withdrawing properties but lacks the additional functional groups present in N,1-DIBENZYL-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE.
The unique combination of functional groups in N,1-DIBENZYL-5-(2,2,2-TRIFLUOROACETAMIDO)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H16F3N5O2 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N,1-dibenzyl-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)18(29)24-16-15(17(28)23-11-13-7-3-1-4-8-13)25-26-27(16)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,23,28)(H,24,29) |
InChI Key |
JYNQEZBAMPDEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(thiophen-3-yl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11498629.png)

![Benzoic acid, 4-[2-(4-methylbenzyl)-2H-tetrazol-5-yl]-, 4-methylbenzyl ester](/img/structure/B11498638.png)
![N-(2-cyano-4,5-diethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B11498644.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11498662.png)
![3-{[(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11498664.png)
![Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate](/img/structure/B11498670.png)


![N,N-dimethyl-6-{[4-(4-nitrophenyl)-1H-imidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11498680.png)
![Tetrazolo[5,1-a]phthalazine, 6-(imidazol-1-yl)-](/img/structure/B11498684.png)
![4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11498685.png)
![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-1-(2-methyl-2-propenyl)-6-propyl-2-thioxo-](/img/structure/B11498694.png)
